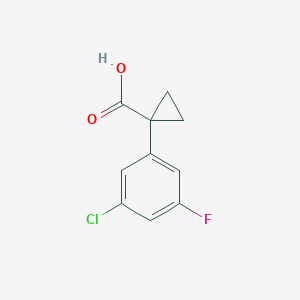
1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclobutane ring and a chloropyridine group. It is a white solid at room temperature and is soluble in certain organic solvents . This compound is notable for its unique structure, which combines the stability of the cyclobutane ring with the reactivity of the chloropyridine moiety.
Preparation Methods
The synthesis of 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid typically involves the reaction of 2-chloropyridine with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process may also involve the use of solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The chloropyridine group can bind to enzymes or receptors, modulating their activity. The cyclobutane ring provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Chloropyridin-4-yl)ethanone: This compound has a similar chloropyridine group but differs in the presence of an ethanone group instead of a cyclobutane ring.
2-Chloro-4-acetylpyridine: Similar to the previous compound, it contains a chloropyridine group but with an acetyl group attached.
The uniqueness of this compound lies in its combination of the cyclobutane ring and the chloropyridine group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1260671-03-1 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



